molecular formula C21H19F2NO2 B11069910 6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

Cat. No.: B11069910
M. Wt: 355.4 g/mol
InChI Key: QOSKTUBJFPMFKX-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a methanophenanthridine core

Preparation Methods

The synthesis of 6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves several steps. One common synthetic route starts with the preparation of 3,4-difluorophenylacetic acid, which is then subjected to a series of reactions to form the desired compound. The key steps include cyclization, reduction, and carboxylation reactions under specific conditions .

Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methanophenanthridine core provides structural stability. This compound can modulate various biochemical pathways, leading to its effects on cellular processes .

Comparison with Similar Compounds

Similar compounds include other phenyl-substituted methanophenanthridines and difluorophenyl derivatives. Compared to these, 6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both difluorophenyl and methanophenanthridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H19F2NO2

Molecular Weight

355.4 g/mol

IUPAC Name

10-(3,4-difluorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

InChI

InChI=1S/C21H19F2NO2/c22-15-7-6-12(9-16(15)23)19-18-11-5-4-10(8-11)17(18)13-2-1-3-14(21(25)26)20(13)24-19/h1-3,6-7,9-11,17-19,24H,4-5,8H2,(H,25,26)

InChI Key

QOSKTUBJFPMFKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C(=CC=C4)C(=O)O)NC3C5=CC(=C(C=C5)F)F

Origin of Product

United States

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